

# Shp2-IN-13: A Chemical Probe for Interrogating SHP2 Function

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## Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling and is a well-validated target in oncology. **Shp2-IN-13** has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, making it an invaluable tool for studying SHP2 function in normal physiology and disease. This technical guide provides a comprehensive overview of **Shp2-IN-13**, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use as a chemical probe.

## Introduction to SHP2 and the Role of Shp2-IN-13

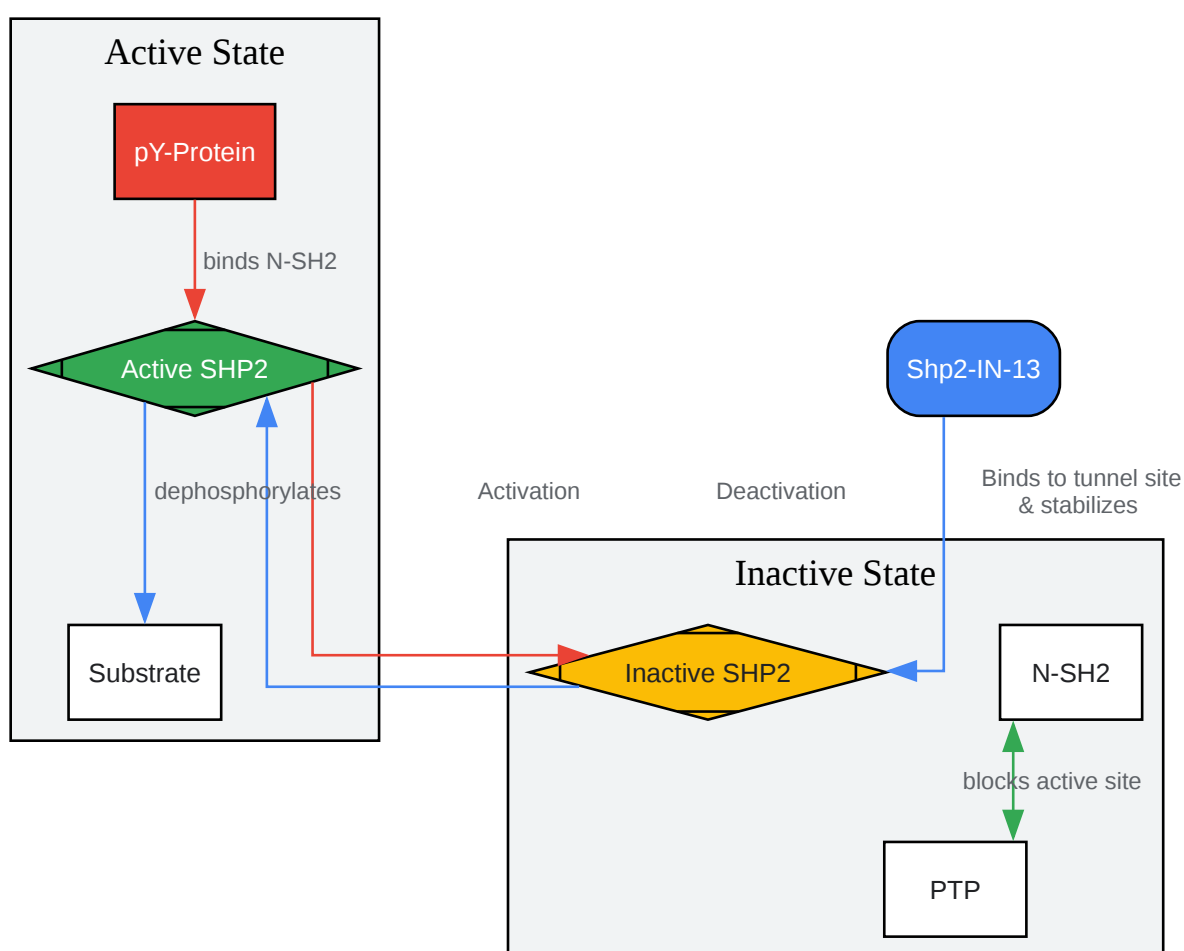
SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK cascade. In its basal state, SHP2 is autoinhibited. Upon cellular stimulation, it is recruited to phosphorylated tyrosine residues on RTKs and scaffolding proteins, leading to a conformational change that activates its phosphatase activity. Dysregulation of SHP2 is implicated in various cancers and developmental disorders.

**Shp2-IN-13**, also identified as compound 129 in its discovery publication, is a highly selective allosteric inhibitor that binds to the "tunnel site" of SHP2.<sup>[1][2][3]</sup> This binding locks the enzyme

in its inactive conformation, preventing its activation and downstream signaling. Its favorable properties, including high potency and oral bioavailability, make it a superior chemical probe for both in vitro and in vivo studies of SHP2 function.

## Mechanism of Action

**Shp2-IN-13** functions as a "molecular glue," stabilizing the autoinhibited conformation of SHP2. It binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This action prevents the release of the N-SH2 domain from the PTP domain's active site, even in the presence of upstream activating signals.



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**Fig 1.** Mechanism of SHP2 allosteric inhibition by **Shp2-IN-13**.

## Quantitative Data

**Shp2-IN-13** has been characterized extensively to determine its potency, selectivity, and pharmacokinetic properties. A summary of this data is presented below.

**Table 1: Biochemical and Cellular Activity of Shp2-IN-13**

Assay Type	Target/Cell Line	IC50	Reference(s)
Biochemical Assay	Full-length SHP2	83.0 nM	[1][2][3]
Cellular Assay (pERK)	NCI-H1975 (NSCLC)	0.59 $\mu$ M	[1]
Cellular Assay (pERK)	NCI-H1975-OR (Osimertinib Resistant)	0.63 $\pm$ 0.32 $\mu$ M	[1]

**Table 2: In Vivo Pharmacokinetics of Shp2-IN-13 in Mice**

Parameter	Value	Dosing	Reference(s)
Half-life (T1/2)	5.31 h	5 mg/kg (IV/PO)	[1]
Volume of Distribution (Vd)	13.9 L/kg	5 mg/kg (IV/PO)	[1]
Oral Bioavailability (F)	55.07 $\pm$ 7.93%	5 mg/kg (IV/PO)	[1][2][3]

**Table 3: Selectivity Profile of Shp2-IN-13**

The primary publication describes **Shp2-IN-13** as a "highly selective" inhibitor.[2][3] Detailed selectivity data against a panel of other phosphatases is crucial for its validation as a chemical probe. While a comprehensive panel is not publicly available in the search results, its allosteric mechanism of action, targeting a unique pocket, inherently confers a higher degree of selectivity over active-site directed inhibitors.

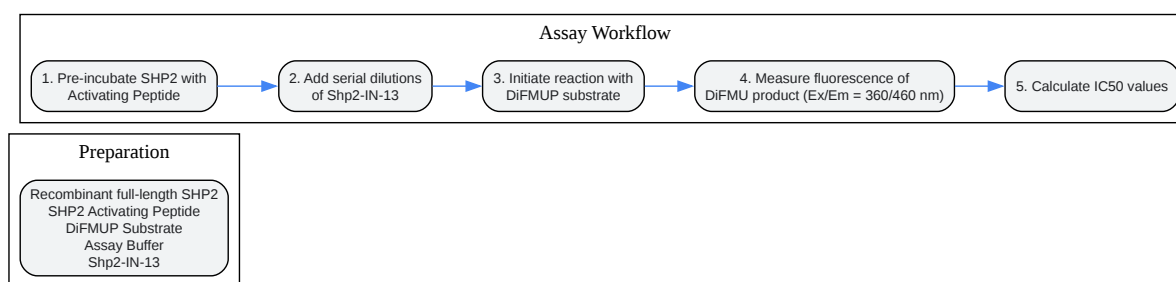
## Experimental Protocols

Detailed methodologies are essential for the reproducible application of **Shp2-IN-13** as a chemical probe. The following protocols are based on standard methods for evaluating SHP2

inhibitors.

## SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of **Shp2-IN-13** on the enzymatic activity of purified full-length SHP2.



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**Fig 2.** Workflow for SHP2 biochemical inhibition assay.

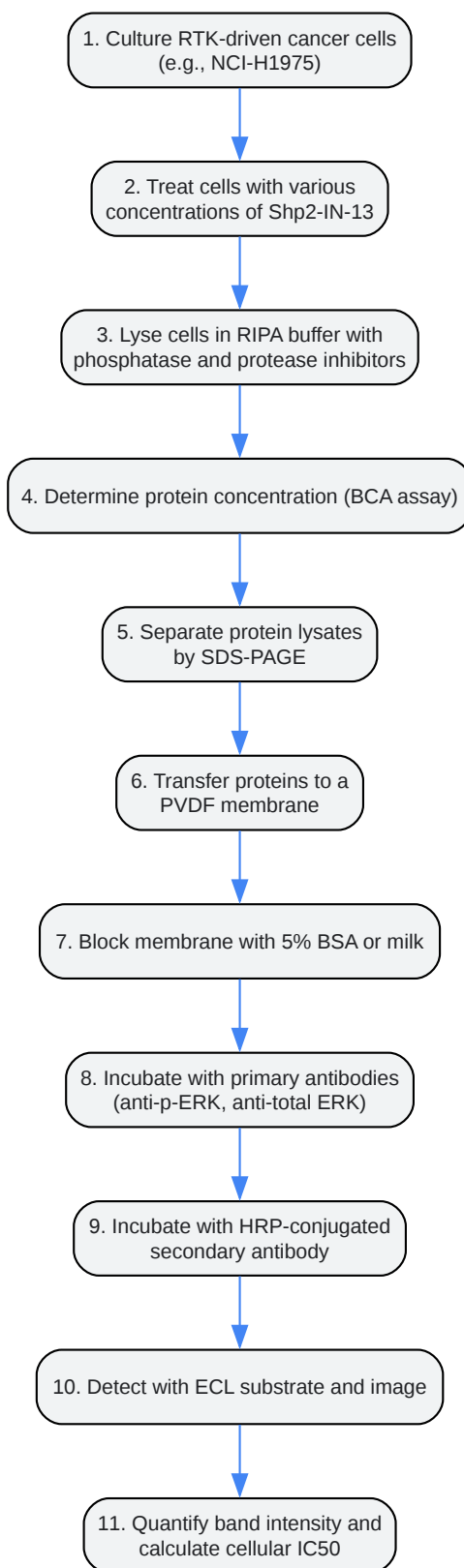
Protocol:

- **Enzyme Activation:** Pre-incubate recombinant full-length human SHP2 with a SHP2 activating peptide (e.g., a dually phosphorylated peptide from IRS-1) in assay buffer for 15 minutes at 37°C. This step is crucial for achieving a catalytically active conformation of the enzyme.
- **Inhibitor Addition:** Add varying concentrations of **Shp2-IN-13** (typically in a 10-point dose-response format) or vehicle control (DMSO) to the activated enzyme mixture and incubate for a further 15-30 minutes.
- **Reaction Initiation:** Initiate the phosphatase reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

- Detection: Incubate for 60 minutes at 37°C. Measure the fluorescence of the resulting DiFMU product using a microplate reader (Excitation/Emission  $\approx$  360/460 nm).
- Data Analysis: Normalize the data to controls and fit to a four-parameter logistic equation to determine the IC50 value.

## Cellular pERK Inhibition Assay (Western Blot)

This assay determines the ability of **Shp2-IN-13** to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.



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**Fig 3.** Western blot workflow for cellular pERK inhibition.

## Protocol:

- **Cell Culture and Treatment:** Plate RTK-driven cancer cells (e.g., NCI-H1975) and allow them to adhere. Treat the cells with a serial dilution of **Shp2-IN-13** for 24 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
- **Western Blotting:**
  - Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
  - Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

## In Vivo Efficacy Studies

**Shp2-IN-13** has demonstrated efficacy in a murine model of leukemia.<sup>[1]</sup> The following is a general protocol for assessing in vivo anti-tumor activity.

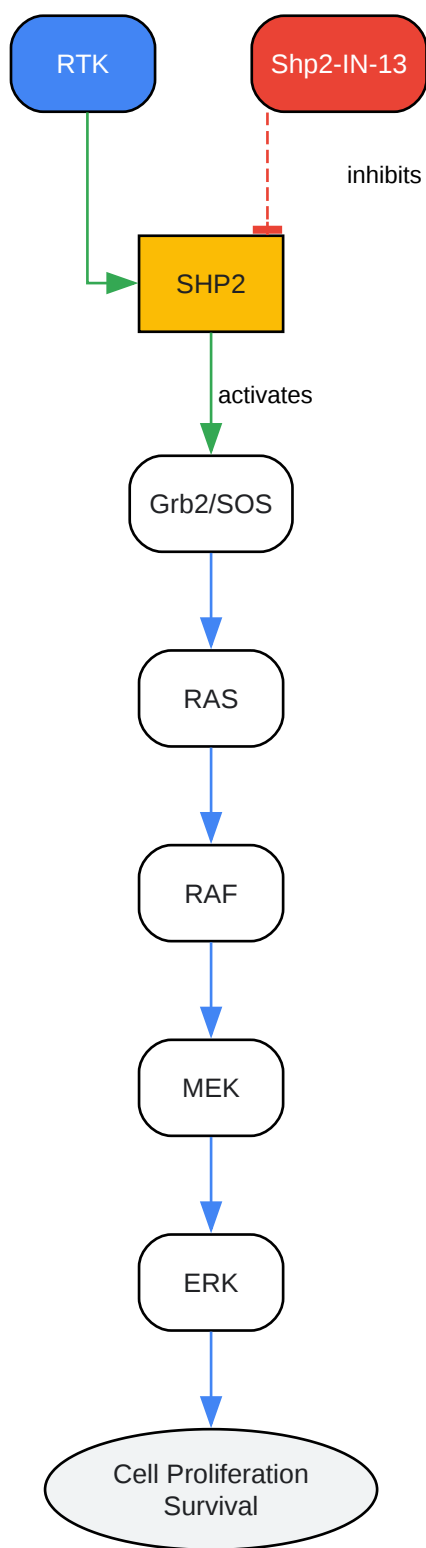
## Protocol:

- **Model System:** Utilize a relevant xenograft or patient-derived xenograft (PDX) model. For example, an AML model can be established by engrafting human leukemia cells (e.g., MOLM-13) into immunocompromised mice.
- **Dosing:** Based on pharmacokinetic data, administer **Shp2-IN-13** via oral gavage. A reported efficacious dose is 20 mg/kg, administered daily.<sup>[1]</sup> A vehicle control group should be included.
- **Monitoring:** Monitor tumor burden over time. For leukemia models, this can be done by measuring the percentage of human CD45+ cells in peripheral blood or spleen via flow cytometry. For solid tumors, measure tumor volume with calipers. Monitor animal body weight as an indicator of toxicity.
- **Endpoint Analysis:** At the end of the study, harvest tumors or tissues for pharmacodynamic analysis (e.g., western blot for p-ERK) to confirm target engagement in vivo.

## Signaling Pathways

SHP2 is a central node in multiple signaling pathways. **Shp2-IN-13**, by inhibiting SHP2, can be used to probe the involvement of SHP2 in these cascades.





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